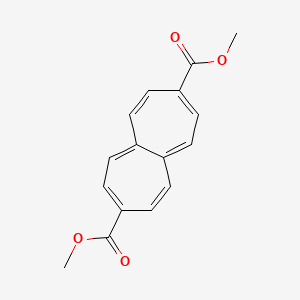

Dimethyl heptalene-3,8-dicarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

52781-68-7 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

dimethyl heptalene-3,8-dicarboxylate |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11-5-9-14(16(18)20-2)10-6-12(11)4-8-13/h3-10H,1-2H3 |

InChI Key |

QNAOXFATTFSUNC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C2C=CC(=CC=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Heptalene 3,8 Dicarboxylate

Retrosynthetic Analysis of the Heptalene-3,8-dicarboxylate Skeleton

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by disconnecting the target molecule into simpler, readily available starting materials. The primary disconnection strategy for the dimethyl heptalene-3,8-dicarboxylate skeleton hinges on recognizing the most efficient bond-forming reactions capable of constructing the bicyclic core.

The most powerful and convergent approach involves a cycloaddition reaction. Specifically, the heptalene-3,8-dicarboxylate core can be disconnected across the C4-C5 and C9-C10 bonds. This reveals a [8+2] cycloaddition between an azulene (B44059) precursor, which serves as the 8π-electron component, and a two-carbon π-system, which acts as the dienophile. For the target molecule, the logical dienophile is dimethyl acetylenedicarboxylate (B1228247) (DMAD), as it directly provides the two required methoxycarbonyl groups at the correct positions upon rearrangement.

This leads to the following retrosynthetic pathway:

Target Molecule: this compound

Retrosynthetic Disconnection ([8+2]): This disconnection breaks the heptalene (B1236440) into its constituent cycloaddition partners.

Precursors: Azulene and Dimethyl Acetylenedicarboxylate (DMAD).

This analysis identifies azulene as a critical starting material, leveraging its unique electronic structure as a precursor to the more complex heptalene system.

Established Synthetic Routes to Heptalene Dicarboxylates

Building on the retrosynthetic blueprint, several forward synthetic routes have been established that center on the construction of the heptalene skeleton through cycloaddition and strategic ring-forming reactions.

Cycloaddition Reactions Involving Azulene Precursors

The reaction between azulene derivatives and dimethyl acetylenedicarboxylate (DMAD) is a well-established method for preparing the heptalene skeleton bearing two ester functionalities. nih.gov This reaction is not a concerted pericyclic process but rather a stepwise reaction initiated by the nucleophilic character of the azulene ring.

The proposed mechanism proceeds through several key steps nih.gov:

Nucleophilic Attack: The electron-rich azulene acts as a nucleophile, attacking one of the electrophilic acetylenic carbons of DMAD. This initial attack typically occurs at the C4, C6, or C8 position of the azulene seven-membered ring. This forms a transient zwitterionic intermediate.

Intramolecular Cyclization: The zwitterion rapidly undergoes an intramolecular nucleophilic addition. The anionic center attacks the five-membered ring of the azulene core to form a strained cyclobutene (B1205218) intermediate.

Electrocyclic Ring Opening: The final step involves a retro-electrocyclization (a 4π-electron electrocyclic ring opening) of the cyclobutene intermediate. This ring-opening relieves the strain and forms the fused seven-membered ring of the heptalene system, concurrently establishing the positions of the dicarboxylate groups.

This cycloaddition approach has been successfully applied to various azulene derivatives, including those with fused thiophene (B33073) rings, demonstrating its utility in generating complex heptalene structures. nih.govresearchgate.net

Table 1: Examples of Heptalene Synthesis via Azulene-DMAD Cycloaddition

| Azulene Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Azulene | DMAD | Boiling Tetralin (~207 °C) | Dimethyl heptalene dicarboxylate | Not specified | nih.govtu-darmstadt.de |

| Azulenothiophene | DMAD | Tetralin, 200 °C, 45 min | Thiophene-fused heptalene dicarboxylate | 23% | nih.gov |

Strategic Ring Annulation and Formation of the Heptalene System

Ring annulation, the process of building a new ring onto a pre-existing molecular framework, is a core concept in the synthesis of polycyclic systems like heptalene. In the context of the azulene-DMAD cycloaddition, the annulation process is embedded within the reaction mechanism itself. The formation of the second seven-membered ring is achieved through the intramolecular cyclization of the zwitterionic intermediate followed by rearrangement. nih.gov This can be viewed as a strategic annulation where two new carbon-carbon bonds are formed sequentially to close the new ring.

This intramolecular cyclization to form the cyclobutene intermediate is a critical ring-forming (annulation) step. It strategically uses the inherent reactivity of the intermediate generated from the initial intermolecular reaction to construct the bicyclic heptalene core.

Considerations for Regioselectivity in Heptalene Ring Formation

The regioselectivity of the cycloaddition—that is, the final positions of the dicarboxylate groups on the heptalene skeleton—is determined by the initial step of the reaction: the nucleophilic attack of the azulene on DMAD. The electronic properties of azulene dictate where this attack occurs. Azulene possesses a dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient.

Nucleophilic attack on electron-deficient species is known to occur on the seven-membered ring, specifically at the C4, C6, and C8 positions. In the reaction of azulenothiophenes with DMAD, the initial nucleophilic addition is proposed to occur at the 8-position. nih.gov This initial regiochemical event directs the subsequent intramolecular cyclization and ultimate retro-electrocyclization, locking in the positions of the substituents. Therefore, the formation of the 3,8-dicarboxylate isomer is a direct consequence of the inherent electronic preferences of the azulene precursor during the initial bond-forming event with DMAD.

Targeted Approaches for Dicarboxylate Introduction at C-3 and C-8

While the cycloaddition with DMAD is a highly effective method that installs the dicarboxylate groups concurrently with the formation of the heptalene skeleton, an alternative synthetic logic would involve the functionalization of a pre-formed heptalene core.

Directed Functionalization of the Heptalene Core

Directed functionalization, such as transition-metal-catalyzed C-H activation, is a powerful modern strategy for selectively introducing functional groups onto a molecular scaffold. scispace.com In theory, one could envision a route where a parent heptalene molecule undergoes a directed C-H carboxylation at the C-3 and C-8 positions. This would typically involve the use of a directing group to position a metal catalyst in proximity to the target C-H bonds, facilitating their cleavage and subsequent functionalization.

However, the application of such methods to the heptalene core is not well-documented in the scientific literature. Several significant challenges may account for this:

Reactivity: Heptalene is a highly reactive, non-aromatic 12π-electron system. It is prone to decomposition and may not be stable to the conditions often required for C-H activation catalysis. acs.org

Selectivity: The heptalene molecule has multiple distinct C-H bonds. Achieving selective functionalization at only the C-3 and C-8 positions without a suitably placed directing group would be exceptionally difficult.

Lack of Precedent: The majority of research on C-H functionalization has focused on more stable aromatic and aliphatic systems. rsc.orgresearchgate.netsigmaaldrich.com Methodologies developed for these substrates may not be transferable to the unique electronic structure of non-alternant hydrocarbons like heptalene.

Consequently, the introduction of the dicarboxylate groups via a cycloaddition reaction with a functionalized partner like DMAD remains the most practical and established synthetic route, circumventing the challenges associated with the post-synthesis functionalization of the sensitive heptalene core.

Transition Metal-Catalyzed Coupling Strategies

While the direct, one-step synthesis of the heptalene core via transition metal-catalyzed coupling reactions is not the most documented method, the principles of modern catalysis are integral to the multi-step synthesis of complex precursors and analogous structures. The construction of the unique seven-membered ring systems of heptalene often relies on the strategic formation of key carbon-carbon bonds, a process where transition metals like palladium, rhodium, and copper have demonstrated significant utility in related synthetic contexts.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are fundamental in constructing the complex carbocyclic frameworks that could serve as precursors to the heptalene system. In the synthesis of polycyclic aromatic hydrocarbons (PAHs) containing heptalene units, palladium catalysts have been employed for intramolecular arylation and C-H activation steps, which are crucial for the final annulation to form the fused ring systems. researchgate.netchinesechemsoc.org

A hypothetical strategy for the synthesis of a heptalene precursor could involve an intramolecular Heck reaction, a powerful method for the construction of carbocycles. organic-chemistry.org Similarly, rhodium-catalyzed cyclopropanation and subsequent ring-expansion reactions offer a potential, albeit complex, route to seven-membered rings that could be further elaborated into the heptalene skeleton. researchgate.net

Although direct catalytic coupling to form this compound is not standard, the synthesis of its precursors and derivatives heavily relies on the precision and efficiency of transition metal catalysis. For example, the synthesis of substituted azulene precursors, which are key starting materials for cycloaddition routes to heptalenes, can be achieved using transition metal-catalyzed cross-coupling reactions to introduce various functional groups. researchgate.net

Optimization of Synthetic Parameters for this compound

The optimization of synthetic routes is crucial for maximizing the efficiency and yield of this compound. Research in this area has primarily focused on the prevalent cycloaddition pathways.

Yield Enhancement and Reaction Efficiency

The most established method for synthesizing the heptalene core with dicarboxylate functionalities is the thermal cycloaddition reaction between an azulene derivative and dimethyl acetylenedicarboxylate (DMAD). nih.govresearchgate.net The efficiency of this reaction is highly dependent on the reaction conditions, particularly temperature.

In the synthesis of thiophene-fused heptalene derivatives, a direct analogue of the target molecule's formation, a significant increase in yield was observed when the reaction temperature was elevated. For example, the reaction of azulenothiophene with DMAD in tetralin at 150 °C afforded the desired heptalene product in a low yield of 15%. However, increasing the temperature to 200 °C resulted in a substantial improvement, with the yield of the thiophene-fused heptalene reaching 60%. nih.gov

This demonstrates a critical parameter for optimization: thermal energy is required to overcome the activation barrier for the cycloaddition and subsequent retro-electrocyclization to form the final heptalene product.

Table 1: Effect of Temperature on the Yield of Thiophene-Fused Heptalene

| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Azulenothiophene | DMAD | Tetralin | 150 | 15 |

The choice of solvent and the concentration of reactants are also key factors that can be optimized to enhance reaction efficiency by improving solubility and promoting intermolecular collisions.

Stereochemical Control in Multi-Step Syntheses

For the specific molecule this compound, which is achiral, stereochemical control is not a primary concern in its direct synthesis. However, in the broader context of synthesizing chiral or substituted heptalene derivatives, the principles of stereocontrol become paramount.

In multi-step syntheses of complex molecules containing stereocenters, the stereochemical outcome of each step must be carefully controlled. researchgate.net While the core heptalene synthesis via cycloaddition from azulene and DMAD does not typically generate stereocenters on the heptalene ring itself, the synthesis of chiral precursors would require asymmetric methodologies.

For instance, if a chiral substituent were present on the azulene starting material, it would be necessary to employ synthetic steps that preserve or controllably alter its stereochemistry. Transition metal-catalyzed reactions, particularly asymmetric hydrogenations, cyclopropanations, or cross-couplings using chiral ligands, are powerful tools for establishing stereocenters with high enantiomeric or diastereomeric excess. nih.gov The development of such strategies would be essential for accessing optically active heptalene derivatives for applications in materials science and medicinal chemistry.

Reaction Mechanisms and Chemical Transformations of Dimethyl Heptalene 3,8 Dicarboxylate

Intramolecular Dynamic Processes of the Heptalene (B1236440) System

The heptalene core is not a static entity but rather a fluxional system characterized by continuous intramolecular motion. These dynamic processes, including bond shifts, valence tautomerization, and ring inversions, are fundamental to its chemical character. The presence of dimethyl dicarboxylate substituents at the 3 and 8 positions significantly influences the energetics and pathways of these transformations.

Bond Shift Isomerism and Valence Tautomerization

The π-electron system of heptalene derivatives is subject to bond shift isomerism, a form of valence tautomerization where the double and single bonds within the bicyclic structure rapidly interchange. This process is a direct consequence of the antiaromatic character of the 12-π-electron system, which seeks to alleviate instability by avoiding a fully delocalized state. For the parent heptalene, this bond shifting is an extremely rapid process.

In Dimethyl heptalene-3,8-dicarboxylate, two distinct bond-shift isomers, or valence tautomers, can be envisioned. These isomers are in a dynamic equilibrium, constantly interconverting. This process can be observed and studied using dynamic nuclear magnetic resonance (NMR) spectroscopy, where the coalescence of signals at varying temperatures provides insight into the rate of interchange.

Kinetic and Thermodynamic Aspects of Isomerization Pathways

The kinetic and thermodynamic parameters of the bond-shifting process in substituted heptalenes provide quantitative measures of the stability of the transition state and the relative energies of the valence tautomers. While specific experimental data for the 3,8-dicarboxylate isomer is not extensively detailed in readily available literature, studies on analogous heptalene derivatives offer valuable comparative insights.

For instance, research on other dimethyl heptalenedicarboxylates has determined the free energy of activation (ΔG‡) for the π-bond shift. These values are influenced by the position of the substituents, which can stabilize or destabilize the ground and transition states of the isomerization.

| Heptalene Derivative | Activation Energy (ΔG‡) | Method |

| Heptalene (unsubstituted) | ~3.5 kcal/mol | ¹³C-NMR Spectroscopy |

| Dimethyl heptalene-1,6-dicarboxylate | 14 kcal/mol | Dynamic NMR |

| Dimethyl 6,8,10-trimethyl-1,2-heptalenedicarboxylate | 21.0-21.7 kcal/mol | Low-Temperature Chromatography |

This table presents data for related heptalene compounds to provide context for the dynamic processes in this compound.

It is anticipated that the electron-withdrawing nature of the carboxylate groups in this compound would influence the energy barrier for bond shifting. Theoretical and computational studies are often employed to model these pathways and predict the kinetic and thermodynamic parameters where experimental data is scarce.

Investigation of Ring Inversion and Fluxionality

In addition to bond shifting, the non-planar, boat-like conformations of the seven-membered rings in heptalene derivatives undergo ring inversion. This fluxional process involves the "flipping" of the rings through a more planar transition state. The combination of bond shifting (BS) and ring inversion (RI) results in a complex dynamic equilibrium involving multiple chiral structures.

Intermolecular Reactivity and Functionalization

The reactivity of this compound is dictated by the electronic nature of the heptalene core, which is characterized by a high-lying highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO). This electronic structure makes it susceptible to reactions with both electrophiles and nucleophiles at specific positions.

Nucleophilic Addition Pathways to Specific Carbon Centers

The electron-deficient character of certain carbon atoms in the heptalene ring system, particularly those influenced by the electron-withdrawing carboxylate groups, makes this compound a candidate for nucleophilic addition reactions. Nucleophiles would be expected to attack carbon centers where the LUMO has a large coefficient, leading to the formation of anionic intermediates. The stability of these intermediates and the subsequent reaction pathways would depend on the nature of the nucleophile and the reaction conditions. While specific examples for the 3,8-dicarboxylate isomer are not prevalent in the literature, the general reactivity pattern of heptalenes suggests that such transformations are plausible.

Pericyclic Reactions of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.orgrsc.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. libretexts.orgpressbooks.pub The heptalene core of this compound, with its extended π-electron system, is a candidate for participating in such transformations.

The formation of the heptalene skeleton itself often involves pericyclic reactions. A key synthetic route to producing heptalene derivatives is the cycloaddition reaction of azulene (B44059) derivatives with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net This reaction is a [4+2] cycloaddition, a type of Diels-Alder reaction, which is a powerful method for constructing six-membered rings. nih.govyoutube.com In this context, the azulene acts as the 4π-electron component (the diene), and DMAD acts as the 2π-electron component (the dienophile). The initial cycloadduct can then undergo further transformations to yield the bicyclic heptalene structure. researchgate.net

Electrocyclic reactions, another major type of pericyclic reaction, involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond. libretexts.org These reactions are reversible, and the direction of the reaction (ring-closing or ring-opening) can often be controlled by thermal or photochemical conditions. libretexts.org The stereochemistry of the product is dictated by whether the reaction proceeds via a conrotatory or disrotatory motion of the terminal p-orbitals, which in turn depends on the number of π-electrons and the reaction conditions (thermal or photochemical). pressbooks.pub While specific studies on the electrocyclic reactions of this compound are not extensively detailed, the conjugated system of the heptalene ring suggests its potential to undergo such transformations under appropriate energetic stimuli.

The table below summarizes potential pericyclic reactions involving the heptalene framework.

| Reaction Type | Description | Key Characteristics | Relevance to Heptalene Core |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene (4π electrons) and a dienophile (2π electrons) to form a six-membered ring. nih.gov | Concerted mechanism, high atom economy, often stereospecific. youtube.com | A primary method for synthesizing the heptalene skeleton, for instance, from azulene derivatives and alkynes. researchgate.net |

| Electrocyclic Reaction | Intramolecular cyclization of a conjugated polyene system. libretexts.org | Reversible, stereospecific (conrotatory or disrotatory), can be thermally or photochemically induced. pressbooks.pub | The heptalene π-system could potentially undergo ring-opening or further cyclization under specific conditions. |

| Sigmatropic Rearrangement | A concerted migration of a σ-bond across a π-electron system. libretexts.org | Characterized by the notation [i,j] to describe the migration pathway. | Substituents on the heptalene ring could potentially undergo rearrangement across the conjugated framework. |

Derivatization Strategies for this compound

The functional groups and the hydrocarbon skeleton of this compound provide multiple avenues for chemical modification. Derivatization is crucial for tuning the molecule's electronic, optical, and physical properties and for synthesizing more complex structures.

The two dimethyl ester groups at the 3 and 8 positions are primary sites for derivatization. Standard ester manipulation reactions can be applied to convert them into other functional groups.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, heptalene-3,8-dicarboxylic acid. This transformation is typically carried out under acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This involves treating the diester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis: This is a reversible reaction requiring treatment with a strong acid (e.g., sulfuric acid) in the presence of excess water.

Transesterification: This process involves the reaction of the dimethyl ester with a different alcohol in the presence of an acid or base catalyst. uark.edu This reaction is an equilibrium process and is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. Transesterification allows for the synthesis of a wide variety of heptalene diesters with different alkyl or aryl groups, thereby modifying properties such as solubility and steric hindrance. uark.edu

The table below outlines common derivatization reactions for the ester groups.

| Reaction | Reagents | Product | Purpose |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | Heptalene-3,8-dicarboxylic acid | Introduce carboxylic acid groups for further reactions (e.g., amide formation). |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, Heat | Heptalene-3,8-dicarboxylic acid | Alternative to basic hydrolysis, useful for base-sensitive substrates. |

| Transesterification | R-OH (new alcohol), Acid or Base catalyst (e.g., H₂SO₄, NaOR) | Dialkyl or Diaryl heptalene-3,8-dicarboxylate | Modify solubility, steric, and electronic properties by changing the ester group. |

While the ester groups provide one handle for modification, modern cross-coupling reactions offer powerful methods for directly forming new carbon-carbon or carbon-heteroatom bonds on the heptalene ring itself. This typically requires prior functionalization of the ring to introduce a reactive group, such as a halide or a triflate. Alternatively, the synthesis of the heptalene core can be adapted to incorporate these handles from the start.

For instance, if a bromo- or iodo-substituted heptalene derivative were synthesized, it could serve as a substrate for various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to introduce new alkyl, vinyl, or aryl groups.

Heck Coupling: Reaction with an alkene to form a substituted alkene on the heptalene core.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form an amino-substituted heptalene.

The synthesis of thiophene-fused heptalenes demonstrates the robust nature of the core, suggesting that such coupling reactions would be feasible on appropriately functionalized derivatives. researchgate.net The introduction of diverse substituents via these methods is a key strategy for systematically altering the electronic properties of the π-system, which is essential for applications in materials science and electronics.

Inability to Procure Spectroscopic Data for this compound Prevents Article Generation

Despite a comprehensive search for primary and secondary literature, the specific experimental spectroscopic data required to generate a detailed scientific article on "this compound" could not be obtained. Key historical publications, including the 1977 Tetrahedron Letters article by J. Stegemann and H. J. Lindner, which details the crystal and molecular structure of the compound, were identified but their full-text versions containing the necessary data were inaccessible.

The user's request specified a detailed article structure focusing on advanced spectroscopic elucidation, including high-resolution NMR, vibrational (IR and Raman), and electronic (UV-Vis and CD) spectroscopy, complete with data tables and in-depth research findings. Without access to the raw spectroscopic data—such as ¹H and ¹³C NMR chemical shifts, coupling constants, infrared absorption frequencies, Raman shifts, and UV-Visible absorption maxima—it is impossible to construct a scientifically accurate and thorough article that meets the specified requirements.

The searches confirmed the existence of foundational research on the synthesis and structure of heptalene and its derivatives. Notably, a 1974 paper by Vogel et al. in Angewandte Chemie on heptalene synthesis and a 2019 Journal of the American Chemical Society article referencing the work on this compound were located. However, these sources did not provide the specific spectroscopic data needed for the requested analysis.

Generating an article with the required level of detail and scientific accuracy is entirely contingent on having access to this fundamental experimental data. As this information is not available in the public domain or accessible databases, the creation of the requested article on "Advanced Spectroscopic Elucidation and Structural Characterization of this compound" cannot be fulfilled at this time.

Advanced Spectroscopic Elucidation and Structural Characterization of Dimethyl Heptalene 3,8 Dicarboxylate

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

Assessment of Optical Activity

The molecular structure of dimethyl heptalene-3,8-dicarboxylate lacks a plane of symmetry, rendering it a chiral molecule. The twisted nature of the heptalene (B1236440) skeleton is the primary source of this chirality. Consequently, the compound can exist as a pair of enantiomers.

In principle, a solution containing an excess of one enantiomer would exhibit optical activity, meaning it would rotate the plane of polarized light. The direction and magnitude of this rotation are fundamental chiroptical properties. However, a comprehensive review of the available scientific literature reveals no published studies on the resolution of the enantiomers of this compound, nor any reports of its specific rotation. The synthesis of this compound typically results in a racemic mixture, which is an equal mixture of both enantiomers and is therefore optically inactive.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₆H₁₄O₄ | 270.08921 |

| [M+H]⁺ | C₁₆H₁₅O₄ | 271.09649 |

| [M+Na]⁺ | C₁₆H₁₄NaO₄ | 293.07843 |

| [M+K]⁺ | C₁₆H₁₄KO₄ | 309.05237 |

X-ray Crystallography for Definitive Solid-State Structure

The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. osaka-u.ac.jp This technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into the molecule's three-dimensional architecture.

The heptalene core, a 12π-electron system, inherently avoids a planar geometry to minimize antiaromatic destabilization. acs.org Consequently, this compound adopts a twisted, non-planar conformation. osaka-u.ac.jp

The molecular conformation of this compound is characterized by the significant twisting of the two seven-membered rings relative to each other. This saddle-shaped conformation is a hallmark of the heptalene ring system. nih.gov The two dimethyl carboxylate groups are attached at the 3 and 8 positions of this twisted core. The specific details of how these molecules arrange and interact with each other in the crystal lattice, known as the crystal packing, were determined in the original crystallographic study, though these details are not available in the surveyed literature.

The non-planar, twisted structure of the this compound molecule, as confirmed by X-ray crystallography, is inherently chiral and possesses C₂ symmetry. osaka-u.ac.jp The original crystallographic analysis was performed on a racemic crystal, meaning that both enantiomers were present in equal amounts within the unit cell. Therefore, an assignment of the absolute configuration for a single enantiomer was not possible from this study. There are no subsequent reports in the literature of the resolution of the enantiomers and the determination of the absolute configuration of either the (+) or (-) form of the molecule.

Theoretical and Computational Investigations of Dimethyl Heptalene 3,8 Dicarboxylate

Quantum Chemical Assessment of Electronic Structure and Aromaticity

The electronic structure and aromaticity of dimethyl heptalene-3,8-dicarboxylate have been a subject of theoretical interest due to the non-alternant hydrocarbon nature of the heptalene (B1236440) core. Comprising two fused seven-membered rings, the heptalene system possesses 12 π-electrons, which, according to Hückel's rule, suggests antiaromatic character. Computational studies are essential to elucidate the nuanced electronic properties of this molecule.

Evaluation of Aromaticity Indices (e.g., NICS, HOMA)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated molecules. Computational chemistry provides several indices to quantify this property. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely used metrics.

NICS values are typically calculated at the center of a ring system. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). For heptalene derivatives, theoretical investigations have shown that the planar and symmetric heptalene core can induce antiaromatic character. acs.org For a related planar heptalene system, NICS(1) values, calculated at 1 Å above the ring plane, were found to be significantly positive for the seven-membered rings, supporting their antiaromatic nature. acs.org

The HOMA index, on the other hand, evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and values close to or below zero suggesting non-aromatic or antiaromatic character. In studies of polycyclic systems containing heptalene moieties, the HOMA index has been employed to assess the aromaticity of different rings within the molecule. acs.org

| Aromaticity Index | Description | Typical Value for Aromatic | Typical Value for Antiaromatic |

| NICS(1) | Nucleus-Independent Chemical Shift calculated 1 Å above the ring center. | Negative | Positive |

| HOMA | Harmonic Oscillator Model of Aromaticity, based on bond length alternation. | Close to 1 | Close to 0 or negative |

Note: Specific calculated values for this compound were not available in the searched literature. The information provided is based on theoretical studies of the parent heptalene system and its derivatives.

Analysis of Molecular Orbitals and Frontier Orbital Theory

Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map (ESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor.

For this compound, the ESP map would be expected to show a significant accumulation of negative charge around the oxygen atoms of the carboxylate groups due to their high electronegativity. The heptalene core itself would likely exhibit a more complex potential distribution, reflecting the nuances of its π-electron system. The precise charge distribution and the resulting ESP map can only be determined through detailed quantum chemical calculations.

Density Functional Theory (DFT) Studies for Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry, stability, and other electronic properties of molecules. DFT calculations can provide valuable insights into the conformational preferences and energetic landscape of this compound.

Conformational Analysis and Energy Landscapes

The heptalene ring system is known to be non-planar in its ground state to avoid the destabilization associated with antiaromaticity. acs.org The presence of the dimethyl dicarboxylate substituents can introduce additional steric interactions that influence the preferred conformation. A thorough conformational analysis using DFT would involve exploring the potential energy surface of the molecule by systematically rotating the rotatable bonds, particularly those of the ester groups. This analysis would identify the various low-energy conformers and the energy barriers between them, providing a comprehensive energy landscape.

Energetics of Isomeric Forms and Transition States

DFT calculations are also instrumental in determining the relative energies of different isomeric forms of this compound and the energies of transition states connecting them. For instance, cis/trans isomerism could be possible depending on the arrangement of the ester groups relative to the heptalene core. The calculated energy differences between these isomers can predict their relative populations at thermal equilibrium.

Furthermore, understanding the transition states for conformational changes or potential chemical reactions is critical. DFT can be used to locate these transition states on the potential energy surface and calculate their energies, which are essential for determining reaction rates.

| Computational Method | Application | Information Gained |

| DFT | Geometry Optimization | Provides the most stable 3D structure and bond lengths/angles. |

| DFT | Conformational Search | Identifies stable conformers and their relative energies. |

| DFT | Frequency Calculation | Confirms minima and transition states on the potential energy surface. |

| DFT | Transition State Search | Determines the energy barriers for conformational changes or reactions. |

Note: Specific energetic data for isomers and transition states of this compound were not available in the searched literature.

Computational Prediction of Spectroscopic Parameters

In the absence of extensive experimental spectroscopic data for this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serve as powerful tools for predicting its key spectroscopic parameters. aip.org These theoretical approaches allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts and electronic absorption spectra, providing valuable insights into the molecule's electronic structure and magnetic environment.

Standard computational protocols for predicting NMR spectra involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Functionals such as B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311++G(2d,p)) are commonly employed for these calculations. mdpi.comrsc.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for simulating spectra in solution, as solvent polarity can influence chemical shifts. mdpi.com

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the heptalene core and the methyl ester groups. The predicted ¹H and ¹³C NMR chemical shifts are instrumental in assigning experimental spectra and can help to confirm the molecular structure. nrel.gov

Similarly, TD-DFT calculations are the standard method for predicting UV-Vis absorption spectra. rsc.orgmdpi.com These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions. arxiv.org For a π-conjugated system like heptalene, the UV-Vis spectrum is expected to be characterized by intense π → π* transitions. The calculated maximum absorption wavelengths (λmax) can help to understand the electronic properties of the molecule. researchgate.net

Below are illustrative tables of predicted spectroscopic data for this compound, based on typical outputs from DFT and TD-DFT calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are hypothetical values for illustrative purposes.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Heptalene Core (vinylic) | 6.5 - 8.0 | 120 - 140 |

| Heptalene Core (bridgehead) | - | 145 - 155 |

| Carbonyl (C=O) | - | 165 - 170 |

| Methoxy (OCH₃) | ~3.9 | ~52 |

Table 2: Predicted UV-Vis Absorption Data (Note: These are hypothetical values for illustrative purposes.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | ~350 | ~0.8 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | ~0.5 | HOMO-1 → LUMO (π → π) |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic processes that are often inaccessible through static calculations alone. wustl.edu For this compound, MD simulations are particularly useful for exploring the characteristic dynamic features of the heptalene core.

Simulation of Bond Shifting and Ring Inversion Processes

The heptalene core is known to undergo dynamic processes such as π-bond shifting and ring inversion. researchgate.net These processes involve the collective motion of atoms and are associated with surmounting specific energy barriers. MD simulations can model these events by solving Newton's equations of motion for the atoms in the molecule over time. youtube.com

In a typical simulation, a force field (a set of parameters describing the potential energy of the system) is chosen to represent the interatomic interactions. The simulation then evolves the system over time, allowing for the observation of conformational changes. By analyzing the simulation trajectories, it is possible to identify instances of bond shifting, where the double and single bonds within the seven-membered rings interchange, and ring inversion, where the puckered conformation of the rings flips. amanote.com The frequency of these events and the energy barriers associated with them can be estimated from the simulation data.

Temperature-Dependent Studies of Dynamic Behavior

Temperature plays a critical role in the dynamics of molecular systems, as it dictates the amount of thermal energy available to overcome activation barriers. mdpi.com MD simulations can be performed at various temperatures to study how the dynamic behavior of this compound changes. researchgate.net

As the temperature is increased in a simulation, the kinetic energy of the atoms increases, leading to more frequent and rapid conformational changes. researchgate.net For the heptalene system, this would translate to higher rates of bond shifting and ring inversion. By running simulations at a range of temperatures, a relationship between temperature and the rate of these dynamic processes can be established. This can provide insights into the flexibility of the heptalene core and the energetic landscape governing its conformational dynamics.

Table 3: Conceptual Data from Temperature-Dependent Molecular Dynamics Simulations (Note: These are hypothetical values for illustrative purposes.)

| Temperature (K) | Average Ring Inversion Rate (events/ns) | Average Bond Shifting Rate (events/ns) |

|---|---|---|

| 300 | 0.5 | 1.2 |

| 350 | 2.1 | 4.8 |

| 400 | 7.5 | 15.3 |

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including identifying reaction pathways, characterizing transition states, and understanding the influence of the surrounding environment. nih.gov

Elucidation of Reaction Pathways and Transition State Geometries

For this compound, a key area of interest is its reactivity in cycloaddition reactions, a common reaction type for π-systems. escholarship.orgmdpi.com DFT calculations can be used to map out the potential energy surface for a given reaction, for instance, a Diels-Alder reaction where the heptalene system acts as a diene or dienophile. rsc.org

The process involves locating the geometries of the reactants, products, and, most importantly, the transition state (TS) that connects them. The TS represents the highest energy point along the reaction coordinate and its geometry reveals the arrangement of atoms at the peak of the activation barrier. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. Computational studies can also distinguish between concerted and stepwise reaction mechanisms. escholarship.org

Influence of Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. dntb.gov.ua Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. orientjchem.orgmdpi.com These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

For reactions involving significant specific solvent-solute interactions, such as hydrogen bonding, explicit solvent models may be necessary. In this approach, a number of solvent molecules are included directly in the quantum mechanical calculation. By calculating the reaction profile in different solvents (both implicit and explicit), it is possible to predict how the activation energy and reaction thermodynamics will change, thus providing insight into the optimal conditions for a given transformation. rsc.orgnih.gov

Table 4: Illustrative Calculated Activation Energies (kcal/mol) for a Hypothetical Cycloaddition Reaction in Different Solvents (Note: These are hypothetical values for illustrative purposes.)

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 25.8 |

| Toluene | 2.4 | 24.5 |

| Dichloromethane | 8.9 | 22.1 |

| Acetonitrile | 37.5 | 20.7 |

Advanced Applications and Potential Research Directions

Exploration in Functional Materials Science

The distinct structure of the heptalene (B1236440) core, particularly its planar geometry and π-conjugated system, makes Dimethyl heptalene-3,8-dicarboxylate a molecule of interest for the development of novel functional materials.

Organic Optoelectronic Materials

The foundation of heptalene's potential in optoelectronics lies in its unusual electronic structure. Unlike its benzenoid isomers, the planar and highly symmetric heptalene core can induce significant antiaromatic and open-shell biradical character. acs.org These characteristics are at the forefront of research in organic optoelectronic materials, as they can lead to unique photophysical and electronic behaviors.

Theoretical and experimental studies on related heptalene-containing molecules have demonstrated that the topology of this nonalternant polycyclic hydrocarbon is crucial for realizing these properties in relatively small π-conjugated systems. acs.org The presence of the electron-withdrawing dicarboxylate groups at the 3 and 8 positions can further modulate the electronic energy levels (HOMO/LUMO) of the molecule, influencing its light absorption and emission properties, which are critical for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Key Electronic Properties of Heptalene-Based Systems and Relevance to Optoelectronics

| Property | Description | Potential Optoelectronic Application |

| Antiaromaticity | The heptalene core exhibits paratropic ring currents, a hallmark of antiaromaticity, which influences its electronic stability and reactivity. | Tuning of energy gaps for specific light absorption/emission wavelengths. |

| Open-Shell Character | The molecule can possess a singlet biradical ground state, where two electrons are unpaired but have opposite spins. acs.org | Development of materials with unique magnetic and conductive properties; potential use in spintronics. |

| π-Conjugated System | The extended network of alternating double and single bonds allows for delocalization of electrons across the molecule. | Efficient charge transport, essential for organic field-effect transistors (OFETs) and solar cells. |

| Tunable Ester Groups | The dimethyl dicarboxylate moieties can be chemically modified to fine-tune solubility, solid-state packing, and electronic properties. | Optimization of material performance and processability for device fabrication. |

Photoreactive and Photochromic Systems

The inherent reactivity associated with the antiaromatic and biradical character of the heptalene core suggests potential applications in photoreactive systems. Molecules with such electronic configurations can be highly responsive to external stimuli like light. Photoexcitation could lead to controlled chemical reactions or structural transformations, forming the basis for photoresponsive materials.

While specific photochromic behavior (reversible light-induced color change) of this compound is a developing area of research, the fundamental principles are promising. The energy from light absorption could potentially induce a reversible change in the molecule's conformation or electronic state, leading to a change in its absorption spectrum and thus its color. This capability is highly sought after for applications in optical data storage, molecular switches, and smart windows.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the construction of complex, ordered structures through non-covalent interactions. nih.gov this compound is an excellent candidate for designing such assemblies due to its distinct structural features.

π-π Stacking: The planar, electron-rich surface of the heptalene core is ideal for forming stacking interactions with other aromatic molecules.

Hydrogen Bonding/Coordination: The two dimethyl dicarboxylate groups provide sites for forming hydrogen bonds or coordinating with metal ions.

These interactions allow the molecule to act as a building block, or "tecton," for creating larger, self-assembled architectures like 2D networks or porous crystalline frameworks. nih.gov In the context of host-guest chemistry, these frameworks can possess cavities of specific sizes and shapes, enabling them to selectively bind and trap other "guest" molecules. nih.gov This functionality is critical for applications in chemical sensing, separation technologies, and catalysis. nih.gov

This compound as a Synthetic Synthon

Beyond its direct use in materials, this compound serves as a valuable intermediate, or "synthon," in organic synthesis, providing a gateway to more complex molecular architectures.

Precursor for Complex Organic Molecules and Natural Product Derivatives

The heptalene framework is a challenging structure to synthesize, making pre-functionalized derivatives like this compound highly valuable. The ester groups act as versatile chemical handles that allow for a wide range of subsequent transformations:

Hydrolysis: Conversion of the esters to carboxylic acids, which can then be used to form amides or other acid derivatives.

Reduction: Reduction of the esters to alcohols, providing new points for functionalization.

Cross-Coupling Reactions: The heptalene core itself can be further elaborated using modern cross-coupling methods.

This synthetic versatility allows chemists to use this compound as a starting point for constructing larger, polycyclic aromatic systems or for synthesizing complex derivatives of natural products that may contain similar structural motifs. For example, related heptalene structures have been synthesized through reactions involving reagents like dimethyl acetylenedicarboxylate (B1228247), highlighting the importance of such dicarboxylate synthons in building complex frameworks. researchgate.netorgsyn.org

Future Perspectives and Research Challenges for Dimethyl Heptalene 3,8 Dicarboxylate

Development of Highly Efficient and Enantioselective Synthetic Routes

A primary challenge in the comprehensive study of dimethyl heptalene-3,8-dicarboxylate is the development of efficient and versatile synthetic methodologies. Current synthetic approaches to the heptalene (B1236440) core often involve cycloaddition reactions, such as the reaction of azulene (B44059) derivatives with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov However, these methods can suffer from low yields and a lack of control over regioselectivity, particularly for specific isomers like the 3,8-dicarboxylate.

Future research will undoubtedly focus on the design of novel synthetic pathways that offer higher efficiency and greater control. This could involve the exploration of transition-metal-catalyzed reactions, such as ruthenium-catalyzed cycloadditions, which have shown promise in the synthesis of other complex heptalene derivatives. researchgate.net Furthermore, the development of enantioselective synthetic routes is a critical and currently unmet challenge. The inherent chirality of certain substituted heptalenes suggests that access to enantiopure this compound could open doors to applications in chiroptical materials. researchgate.net Methodologies leveraging chiral catalysts or auxiliaries will be instrumental in achieving this goal.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

| Transition-Metal Catalysis | Higher efficiency, improved regioselectivity | Catalyst design and optimization, substrate scope |

| Asymmetric Catalysis | Access to enantiopure compounds | Development of suitable chiral ligands, control of stereochemistry |

| Novel Cycloaddition Strategies | Access to diverse derivatives | Precursor availability, reaction conditions |

| Flow Chemistry | Scalability, improved reaction control | Reactor design, optimization of flow parameters |

Deeper Understanding of Structure-Reactivity Relationships and Aromaticity

Heptalene is a classic example of a 4nπ-electron system, which, according to Hückel's rule, should exhibit anti-aromatic character. msu.edu However, the reality is more nuanced, with the molecule adopting a non-planar conformation to avoid the destabilizing effects of anti-aromaticity. wikipedia.org The introduction of substituents, such as the dimethyl dicarboxylate groups in this compound, can significantly influence the planarity and electronic properties of the heptalene core.

A key research challenge is to elucidate the precise structure-reactivity relationships of this specific isomer. This will involve a combination of experimental techniques, such as X-ray crystallography and advanced NMR spectroscopy, with high-level computational studies. acs.org Understanding how the electron-withdrawing carboxylate groups at the 3 and 8 positions modulate the aromaticity and anti-aromaticity of the two seven-membered rings is of fundamental importance. Future studies should aim to quantify the degree of bond-length alternation and magnetic properties (such as nucleus-independent chemical shifts) to map the electronic landscape of the molecule. This deeper understanding will be crucial for predicting its reactivity and designing new applications.

Exploration of Unconventional Reactivity Modes

The unique electronic structure of the heptalene core suggests that this compound may exhibit unconventional reactivity. While some cycloaddition and substitution reactions of heptalenes are known, a systematic exploration of the reactivity of this specific isomer is lacking. nih.gov Future research should venture into uncharted territory, investigating its behavior in pericyclic reactions, its potential to act as a ligand in organometallic chemistry, and its response to redox stimuli.

Given that the heptalene dianion is a stable, planar, and aromatic 14π-electron system, the electrochemical reduction of this compound is a particularly promising area of investigation. wikipedia.org Understanding the stability and reactivity of the resulting radical anion and dianion species could lead to the development of novel electronic materials or redox switches. Furthermore, the potential for photochemical transformations, such as valence isomerization, remains an open and exciting field of inquiry.

Translational Research from Fundamental Studies to Advanced Materials Applications

A significant long-term goal for research on this compound is to translate fundamental understanding into practical applications. The incorporation of non-alternant hydrocarbons like heptalene into larger π-conjugated systems has been shown to dramatically influence their electronic and optical properties. nih.gov This opens up possibilities for the use of this compound as a building block for advanced materials.

Future research in this area will focus on the synthesis of polymers and oligomers containing the this compound unit. These materials could exhibit interesting properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The anti-aromatic character of the heptalene core could lead to materials with small bandgaps, a desirable feature for many electronic applications. nih.gov Furthermore, the potential for chiroptical properties in enantiopure derivatives could be exploited in the development of materials for circularly polarized luminescence (CPL) and other optoelectronic devices. researchgate.net

Table 2: Potential Applications of this compound Derivatives

| Application Area | Relevant Properties | Research Direction |

| Organic Electronics | Small bandgap, charge transport | Incorporation into conjugated polymers, device fabrication and testing |

| Chiroptical Materials | Chirality, circularly polarized luminescence | Enantioselective synthesis, photophysical characterization |

| Redox-Active Materials | Stable radical ions and dianions | Electrochemical studies, development of molecular switches |

| Nonlinear Optics | Large hyperpolarizabilities | Synthesis of push-pull substituted derivatives |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing Dimethyl heptalene-3,8-dicarboxylate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves esterification of heptalene-3,8-dicarboxylic acid with methanol under acidic catalysis. Characterization requires spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can quantify impurities. For robust validation, orthogonal analytical methods (e.g., combining UV-Vis and mass spectrometry) are recommended to cross-verify results .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS is optimal for isolating and quantifying the compound in environmental or biological samples. Calibration curves should be constructed using internal standards (e.g., deuterated analogs) to account for matrix effects. For trace analysis, tandem mass spectrometry enhances sensitivity and specificity .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound in cycloaddition or polymerization reactions?

- Methodological Answer : Isotopic labeling (e.g., ^13C or ^2H) paired with kinetic studies can elucidate reaction pathways. Computational tools like density functional theory (DFT) simulations model transition states and intermediates. In situ spectroscopic monitoring (e.g., FT-IR or Raman) provides real-time mechanistic insights .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH, temperature, and UV exposure?

- Methodological Answer : Use a factorial design to evaluate interactions between variables (e.g., 2^3 design for pH, temperature, and UV). Accelerated stability studies under extreme conditions (e.g., Arrhenius modeling for thermal degradation) predict shelf-life. Orthogonal regression analysis identifies dominant degradation pathways .

Q. How can computational modeling optimize the compound’s electronic properties for applications in materials science?

- Methodological Answer : Molecular dynamics (MD) simulations predict conformational stability, while quantum mechanical calculations (e.g., HOMO-LUMO gap analysis) assess electronic behavior. Machine learning algorithms trained on existing datasets can propose structural modifications to enhance conductivity or photostability .

Q. How should researchers address contradictions in experimental data, such as inconsistent catalytic activity across studies?

- Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Meta-analysis of published data using statistical tools (e.g., ANOVA or Bayesian inference) isolates confounding factors. Reproduce experiments under strictly controlled conditions to validate hypotheses .

Q. What theoretical frameworks guide the study of this compound’s role in supramolecular assembly?

- Methodological Answer : Apply principles from host-guest chemistry (e.g., lock-and-key theory) to design binding assays. Thermodynamic models (e.g., Van’t Hoff analysis) quantify association constants. Pair these with crystallographic data to correlate molecular geometry with assembly efficiency .

Q. Which methodologies optimize reaction conditions for scaling up synthesis without compromising yield?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, solvent volume). Pilot-scale experiments with inline analytics (e.g., PAT tools) monitor reaction progress. Process intensification techniques (e.g., flow chemistry) enhance reproducibility and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.